molecular formula C15H32Te B14320802 1-[(Propan-2-yl)tellanyl]dodecane CAS No. 110615-25-3

1-[(Propan-2-yl)tellanyl]dodecane

Katalognummer: B14320802
CAS-Nummer: 110615-25-3
Molekulargewicht: 340.0 g/mol
InChI-Schlüssel: KYSHQSOXXVFWTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Propan-2-yl)tellanyl]dodecane is an organic compound that contains a tellurium atom bonded to a dodecane chain and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Propan-2-yl)tellanyl]dodecane typically involves the reaction of dodecane with tellurium and isopropyl halide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the tellurium. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its commercial viability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Propan-2-yl)tellanyl]dodecane can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form tellurium-containing anions.

    Substitution: The isopropyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction can produce tellurium hydrides.

Wissenschaftliche Forschungsanwendungen

1-[(Propan-2-yl)tellanyl]dodecane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(Propan-2-yl)tellanyl]dodecane involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, affecting their function. The isopropyl group may also influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Dodecanethiol: Contains a sulfur atom instead of tellurium.

    1-Dodecanol: Contains a hydroxyl group instead of tellurium.

    1-Dodecylamine: Contains an amine group instead of tellurium.

Uniqueness

1-[(Propan-2-yl)tellanyl]dodecane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to similar compounds containing sulfur, oxygen, or nitrogen. The tellurium atom can participate in unique redox reactions and form strong bonds with other elements, making it valuable in various applications.

Eigenschaften

CAS-Nummer

110615-25-3

Molekularformel

C15H32Te

Molekulargewicht

340.0 g/mol

IUPAC-Name

1-propan-2-yltellanyldodecane

InChI

InChI=1S/C15H32Te/c1-4-5-6-7-8-9-10-11-12-13-14-16-15(2)3/h15H,4-14H2,1-3H3

InChI-Schlüssel

KYSHQSOXXVFWTM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC[Te]C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.